molecular formula C16H16O8 B1241218 5-O-Caffeoylshikimic acid CAS No. 73263-62-4

5-O-Caffeoylshikimic acid

Cat. No. B1241218
CAS RN: 73263-62-4
M. Wt: 336.29 g/mol
InChI Key: QMPHZIPNNJOWQI-GDDAOPKQSA-N
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Description

5-O-Caffeoylshikimic acid, also known as Dactylifric acid or Dattelic acid, is an ester derived from caffeic acid and shikimic acid . It and its isomers are enzymic browning substrates found in dates (Phoenix dactylifera fruits) .


Synthesis Analysis

5-O-Caffeoylshikimic acid is typically obtained by extracting caffeic acid compounds from plant materials such as coffee beans or tea leaves . After extraction, column chromatography, solvent partitioning, and purification methods are used to obtain a pure 5-O-Caffeoylshikimic acid compound .


Molecular Structure Analysis

The molecular formula of 5-O-Caffeoylshikimic acid is C16H16O8 . It has been found to have an increased binding affinity to MEK protein . Further molecular dynamic simulations and MM-PBSA analysis were performed to explore the ligand activity in real-life situations .


Chemical Reactions Analysis

5-O-Caffeoylshikimic acid has been found to inhibit Xanthine oxidase (XOD), a form of enzyme . It interacts with the active sites of XOD with a binding energy of -8.6 kcal/mol, suggesting that 5-O-Caffeoylshikimic acid inhibits XOD by binding with its active site .

properties

IUPAC Name

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPHZIPNNJOWQI-GDDAOPKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312675
Record name 5-O-Caffeoylshikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Caffeoylshikimic acid

CAS RN

73263-62-4
Record name 5-O-Caffeoylshikimic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73263-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-Caffeoylshikimic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073263624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Caffeoylshikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CAFFEOYLSHIKIMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
438
Citations
D Zhang, M Zhao, Y Li, D Zhang, Y Yang, L Li - Molecules, 2021 - mdpi.com
… Through the in vitro XOD inhibitory assay, we obtained a novel XOD inhibitor, 5-O-caffeoylshikimic acid (#1, 5OCSA) with IC 50 of 13.96 μM, as well as two known XOD inhibitors, …
Number of citations: 13 www.mdpi.com
S Chideh, S Pilard, J Attoumbré… - Journal of separation …, 2014 - Wiley Online Library
… highly efficient for the production of 5-O-caffeoylshikimic acid from S. somalense leaves. We were thus able to increase the yield of 5-O-caffeoylshikimic acid from 1.08 to 2.63% using …
M FUKUOKA - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
… but not to contain 5—O—caffeoylshikimic acid. However, … 5—O—caffeoylshikimic acid as shikimic acid when checked by TLC, and the EI mass spectrum of 5—O-caffeoylshikimic acid …
Number of citations: 57 www.jstage.jst.go.jp
P Nguyen, QV Ngo, MTH Nguyen… - The Natural Products …, 2020 - ingentaconnect.com
… Interestingly, 5-O-caffeoylshikimic acid is a new and potent AGO inhibitor found in our study … and 5-O-caffeoylshikimic acid, responsible for the high activity of the fractions F7 and F8. …
Number of citations: 6 www.ingentaconnect.com
U Koch, T Kühnl, W Conradt, E Wellmann - Plant Science, 1990 - Elsevier
… As we were unable to detect any soluble elicitor induced hydroxycinnamoyl derivatives other than 5-O-caffeoylshikimic acid, this compound might represent a precursor for cell wall …
Number of citations: 13 www.sciencedirect.com
GV Ccana-Ccapatinta, JA Feitas, M Monge… - Phytochemistry …, 2020 - Elsevier
… The annotation of 5-O-caffeoylshikimic acid (13), 1,3-O-dicaffeoylquinic acid (15) and caffeoylferuloyltartaric acid (25) were conducted by comparison of their UV, MS and MS2 spectra …
Number of citations: 8 www.sciencedirect.com
L He, Z Zhang, Y Liu, D Chen, M Yuan, G Dong… - Food Research …, 2018 - Elsevier
… sulfate and/or 5-O-caffeoylshikimic acid sulfate. They both … O-caffeoylshikimic acid (17) or 5-O-caffeoylshikimic acid (19) (C … sulfite and/or 5-O-caffeoylshikimic acid sulfite. Their empirical …
Number of citations: 23 www.sciencedirect.com
A Mansouri, G Embarek, E Kokkalou, P Kefalas - Food chemistry, 2005 - Elsevier
… Three different isomers of 5-o-caffeoylshikimic acid were … derivatives, such as 5-o-caffeoylshikimic acid, are the dominant … The presence of 5-o-caffeoylshikimic acid (dactyliferic acid) …
Number of citations: 851 www.sciencedirect.com
QF Zhang, YX Guo, G Zheng, WJ Wang - Natural product research, 2013 - Taylor & Francis
… 5-O-caffeoylshikimic acid are two phenolic acids with similar molecular structure. However, in contrast to 5-O-caffeoylshikimic acid… , chlorogenic acid, 5-O-caffeoylshikimic acid and three …
Number of citations: 33 www.tandfonline.com
WA Xu, L Yin, HY Pan, L Shi, L Xu, X Zhang… - Journal of …, 2013 - Elsevier
… 5-O-Caffeoylshikimic acid was inferred in RSGE. Peak 12 exhibited a molecular ion at … -5-O-caffeoylshikimic acid sulfate. In addition, peak 13 was suspected as 5-O-caffeoylshikimic acid …
Number of citations: 40 www.sciencedirect.com

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